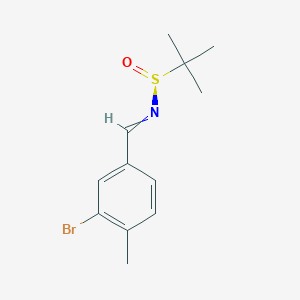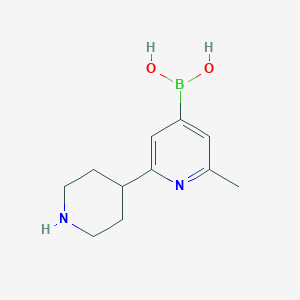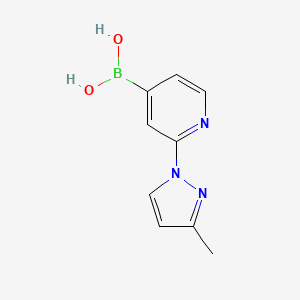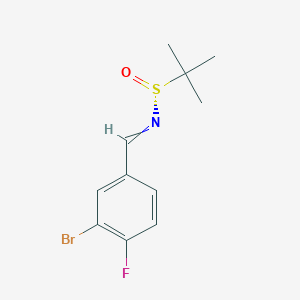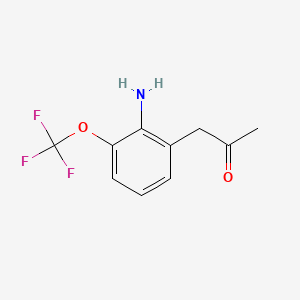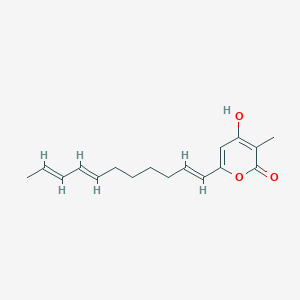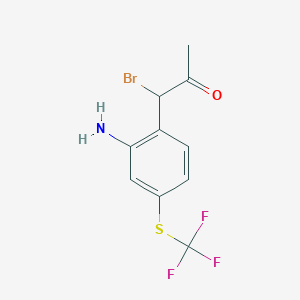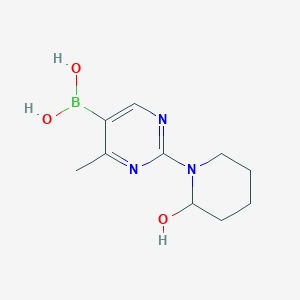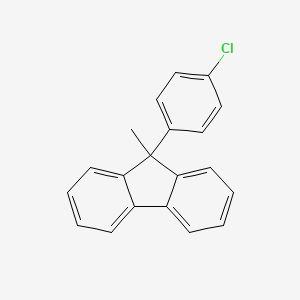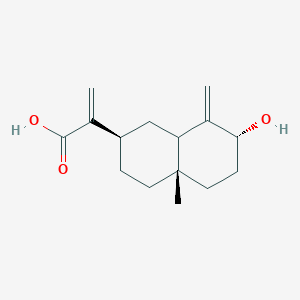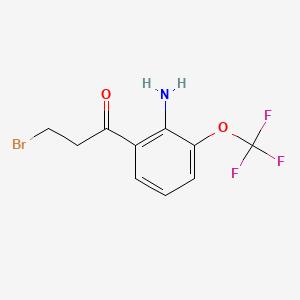
1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-bromopropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-bromopropan-1-one is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethoxy group, and a bromopropanone moiety
Méthodes De Préparation
The synthesis of 1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-bromopropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 2-amino-3-(trifluoromethoxy)benzene.
Bromination: The aromatic ring is brominated using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position.
Formation of Propanone Moiety: The brominated intermediate undergoes a reaction with a suitable reagent, such as a ketone or aldehyde, to form the propanone moiety.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-bromopropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-bromopropan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development. Its unique structure may exhibit biological activity against specific targets.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as fluorinated polymers or coatings.
Chemical Biology: Researchers investigate the compound’s interactions with biological molecules to understand its mechanism of action and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-bromopropan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethoxy group may enhance the compound’s binding affinity and specificity towards these targets. The bromopropanone moiety can participate in covalent bonding or other interactions, leading to the modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-bromopropan-1-one include:
1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-chloropropan-1-one: This compound has a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-iodopropan-1-one:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H9BrF3NO2 |
|---|---|
Poids moléculaire |
312.08 g/mol |
Nom IUPAC |
1-[2-amino-3-(trifluoromethoxy)phenyl]-3-bromopropan-1-one |
InChI |
InChI=1S/C10H9BrF3NO2/c11-5-4-7(16)6-2-1-3-8(9(6)15)17-10(12,13)14/h1-3H,4-5,15H2 |
Clé InChI |
HLFMXUSFYVVIKY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)OC(F)(F)F)N)C(=O)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


